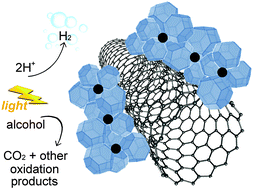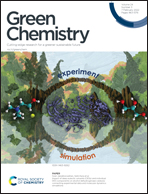Making H2 from light and biomass-derived alcohols: the outstanding activity of newly designed hierarchical MWCNT/Pd@TiO2 hybrid catalysts†
Green Chemistry Pub Date: 2016-08-15 DOI: 10.1039/C6GC01979J
Abstract
Hydrogen evolution is among the most investigated catalytic processes given the importance of H2 from an industrial and an energy perspective. Achieving H2 production through green routes, such as water splitting or more realistically photoreforming of alcohols, is particularly desirable. In this work, we achieve a remarkable H2 productivity through photoreforming of either ethanol or glycerol as a sacrificial electron donor by employing a hybrid nanocatalyst where the properties of multi-walled carbon nanotubes (MWCNTs), Pd nanoparticles and crystalline TiO2 are optimally merged through appropriate engineering of the three components and an optimised synthetic protocol. Catalysts were very active both under UV (highest activity 25 mmol g−1 h−1) and simulated solar light (1.5 mmol h−1 g−1), as well as very stable. Critical to such high performance is the intimate contact of the three phases, each fulfilling a specific task synergistically with the other components.

Recommended Literature
- [1] Characterization of framework and extra-framework aluminum species in non-hydrated zeolites Y by 27Al spin-echo, high-speed MAS, and MQMAS NMRspectroscopy at B0 = 9.4 to 17.6 T
- [2] Changes in the volume phase transition temperature of hydrogels for detection of the DNA hybridization process
- [3] Cellular target identification of Withangulatin A using fluorescent analogues and subsequent chemical proteomics†
- [4] Carbon emissions from a temperate coastal peatland wildfire: contributions from natural plant communities and organic soils
- [5] Bonding of microfluidic devices fabricated in polycarbonate†
- [6] Book reviews
- [7] Book reviews
- [8] Ca- and Sr-tetrafluoroisophthalates: mechanochemical synthesis, characterization, and ab initio structure determination†
- [9] Carbon nanomaterial scaffold films with conductivity at micro and sub-micron levels
- [10] Cellular localisation and quantification of Camptothecin in different plant parts of Nothapodytes nimmoniana (J. Graham) Mabberley of Sri Lankan origin

Journal Name:Green Chemistry
research_products
-
CAS no.: 173268-82-1









